Pantothenic acid, calcium salt, D-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

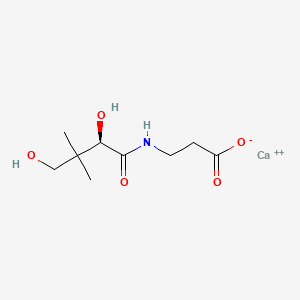

Calcium Pantothenate is the calcium salt of the water-soluble vitamin B5, ubiquitously found in plants and animal tissues with antioxidant property. Pentothenate is a component of coenzyme A (CoA) and a part of the vitamin B2 complex. Vitamin B5 is a growth factor and is essential for various metabolic functions, including the metabolism of carbohydrates, proteins, and fatty acids. This vitamin is also involved in the synthesis of cholesterol, lipids, neurotransmitters, steroid hormones, and hemoglobin.

A butyryl-beta-alanine that can also be viewed as pantoic acid complexed with BETA ALANINE. It is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE.

Aplicaciones Científicas De Investigación

Biological Functions

Calcium D-pantothenate is essential for several metabolic functions:

- Coenzyme A Synthesis : It serves as a precursor for coenzyme A, which is vital in the metabolism of carbohydrates, proteins, and fats. Coenzyme A is involved in the synthesis of fatty acids, cholesterol, steroid hormones, and neurotransmitters like acetylcholine .

- Energy Production : It plays a critical role in energy production by participating in the Krebs cycle and fatty acid oxidation .

- Hormonal Regulation : The compound is involved in the synthesis of steroid hormones and hemoglobin, which are crucial for various physiological processes .

Nutritional Applications

Calcium D-pantothenate is widely used as a dietary supplement due to its role in maintaining health:

- Vitamin Supplementation : It is often included in B-complex vitamin supplements to prevent deficiencies that can lead to symptoms like fatigue, irritability, and digestive issues .

- Therapeutic Uses : Clinical studies have shown that it can be effective in treating conditions such as acne and rheumatoid arthritis morning stiffness .

Industrial Applications

In addition to its biological significance, Calcium D-pantothenate has several industrial applications:

- Animal Feed : It is added to animal feed to promote growth and improve overall health. The European Food Safety Authority has deemed its use safe for all animal species .

- Pharmaceuticals : The compound is utilized in the formulation of various pharmaceuticals due to its biochemical properties and safety profile .

Case Studies

- Cell Migration Study : A study investigated the effects of Calcium D-pantothenate on human dermal fibroblasts. Results indicated that it significantly stimulated cell migration and proliferation in a dose-dependent manner, suggesting potential applications in wound healing therapies .

- Toxicity Assessment : Animal studies have demonstrated high acute oral lethal dose values for Calcium D-pantothenate, indicating a low toxicity profile. This makes it suitable for both human consumption and veterinary use without significant risk of adverse effects .

- Pharmacokinetics Research : A clinical trial assessed the pharmacokinetics of orally administered Calcium D-pantothenate. The study involved multiple doses and evaluated safety and tolerability among healthy adults. Findings highlighted that absorption was affected by food intake, which has implications for dosing recommendations .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Functions | Precursor for Coenzyme A | Essential for metabolism of fats, proteins |

| Nutritional Supplement | Used in B-complex vitamins | Prevents deficiencies leading to fatigue |

| Therapeutic Use | Treatment for acne and arthritis | Effective in reducing symptoms |

| Animal Feed | Promotes growth in livestock | Safe for all animal species |

| Pharmaceutical Formulation | Used due to biochemical properties | Low toxicity profile |

Análisis De Reacciones Químicas

Method 1: Ethanol-Mediated Condensation

-

Reactants : Calcium β-alaninate and D-pantolactone.

-

Conditions : Refluxed in ethanol at 75°C for 16 hours.

-

Yield : 96% with a calcium content of 8.6% and specific rotation of +26.2° .

-

Key Step : Anhydrous conditions prevent side reactions, ensuring high purity.

Method 2: Methanol-Based Process

-

Reactants : Anhydrous calcium β-alaninate and dl-pantolactone.

-

Conditions : Reaction in methanol at 65°C for 12 hours.

-

Key Step : Azeotropic distillation eliminates water, critical for anhydrous intermediate formation .

Biochemical Reactions

As a precursor to coenzyme A (CoA), calcium D-pantothenate undergoes enzymatic transformations central to cellular metabolism:

Enzymatic Activity Modulation

In γ-irradiated rats, calcium D-pantothenate restored Krebs cycle enzyme activities, mitigating oxidative stress :

| Enzyme | Control | γ-Irradiated | γ-Irradiated + Pantothenate |

|---|---|---|---|

| IDH | 400 ± 50 | 260 ± 34 | 322 ± 26 |

| α-KGDH | 245 ± 40 | 155 ± 29 | 202 ± 17 |

| SDH | 450 ± 60 | 305 ± 16 | 370 ± 28 |

Units: nmol/min/mg protein; IDH = Isocitrate dehydrogenase, α-KGDH = α-Ketoglutarate dehydrogenase, SDH = Succinate dehydrogenase .

Stability and Degradation

-

Solubility : 1 g dissolves in 2.8 mL water at 25°C; hygroscopic in anhydrous ethanol .

-

pH Sensitivity : Stable at pH 7.2–8.0; degradation occurs under strongly acidic or alkaline conditions .

Metabolic Reactions

Propiedades

Número CAS |

15773-29-2 |

|---|---|

Fórmula molecular |

C9H16CaNO5+ |

Peso molecular |

258.3 g/mol |

Nombre IUPAC |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m0./s1 |

Clave InChI |

SXRRAEDIIGNDNU-FJXQXJEOSA-M |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

SMILES isomérico |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |

SMILES canónico |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Key on ui other cas no. |

137-08-6 |

Sinónimos |

B 5, Vitamin B5, Vitamin Calcium Pantothenate Dexol Pantothenate, Calcium Pantothenate, Zinc Pantothenic Acid Vitamin B 5 Vitamin B5 Zinc Pantothenate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.